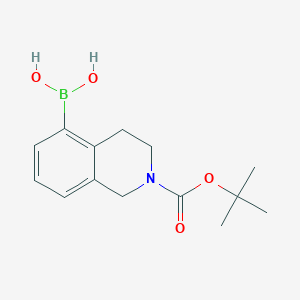

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

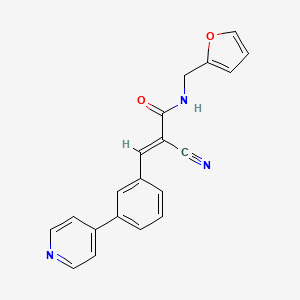

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound is also known as a Click Chemistry reagent, which can be used for the synthesis of various bioactive molecules.

Wissenschaftliche Forschungsanwendungen

Heterocyclic Core Synthesis

The development of novel P2X7 antagonists containing synthetically challenging chiral centers was achieved through a dipolar cycloaddition reaction. These compounds, due to their structure-activity relationships, have shown significant efficacy in receptor occupancy at low doses, highlighting their potential in mood disorder treatments (Chrovian et al., 2018).

Material Science and Corrosion Inhibition

Triazole derivatives have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic environments. The interaction of these molecules with metal surfaces through lone pair electrons showcases their potential in protecting metals against corrosion, an application critical in extending the lifespan of metal structures and components (Ma et al., 2017).

Catalysis

A tris(triazolyl)methanol ligand was synthesized and shown to form a stable complex that catalyzes Huisgen 1,3-dipolar cycloadditions effectively. This highlights its potential as a highly active catalyst for various chemical reactions, demonstrating its importance in synthetic chemistry (Ozcubukcu et al., 2009).

Chemical Synthesis and Drug Development

The compound's framework has been utilized in synthesizing derivatives that exhibit significant biological activities, such as antagonists for clinical applications. This is evident in the development of compounds with robust P2X7 receptor occupancy, which are promising for treating mood disorders (Chrovian et al., 2018).

Novel Synthesis Approaches

Research into the synthesis of novel compounds through reactions involving triazole derivatives has led to advancements in the development of new chemical entities. These efforts contribute to the broader field of organic chemistry and material science, offering new pathways for the creation of complex molecules (Hote & Lokhande, 2014).

Wirkmechanismus

Target of Action

Compounds with similar structures have been found to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that the 1,2,3-triazole ring is a versatile pharmacophore in medicinal chemistry, and it can interact with biological targets through various mechanisms, such as hydrogen bonding, π-π stacking, and dipole interactions .

Biochemical Pathways

Compounds containing a 1,2,3-triazole ring have been reported to exhibit a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The compound’s cyclohexene and pyrrolidine groups could potentially influence its lipophilicity and therefore its absorption and distribution .

Result of Action

Compounds with similar structures have been found to exhibit various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Eigenschaften

IUPAC Name |

cyclohex-3-en-1-yl-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O/c18-13(11-4-2-1-3-5-11)16-8-6-12(10-16)17-9-7-14-15-17/h1-2,7,9,11-12H,3-6,8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOQHZHVEXHTDLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)N2CCC(C2)N3C=CN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl [1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate](/img/structure/B2742332.png)

![3-chloro-4-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2742333.png)

![2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B2742337.png)

![3-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2742344.png)

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-dimethoxybenzamide](/img/structure/B2742346.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B2742349.png)

![7-chloro-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2742350.png)